molecular formula C10H10O3 B11967072 1-(6-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one CAS No. 96543-89-4

1-(6-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one

Cat. No.: B11967072
CAS No.: 96543-89-4
M. Wt: 178.18 g/mol
InChI Key: KAVOCUHQVRBQAL-UHFFFAOYSA-N
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Description

1-(6-Methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one is an acetophenone derivative featuring a benzodioxole ring substituted with a methyl group at the 6-position. This compound belongs to a broader class of benzodioxolyl ethanones, which are characterized by a 1,3-benzodioxole moiety fused to an acetyl group.

Properties

CAS No.

96543-89-4

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

IUPAC Name

1-(6-methyl-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C10H10O3/c1-6-3-9-10(13-5-12-9)4-8(6)7(2)11/h3-4H,5H2,1-2H3

InChI Key

KAVOCUHQVRBQAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C(=O)C)OCO2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE can be achieved through several synthetic routes. One common method involves the reaction of 6-methylbenzo[1,3]dioxole with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethanone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Scientific Research Applications

1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmacologically active compound, particularly in the development of new therapeutic agents.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1-(6-METHYL-BENZO(1,3)DIOXOL-5-YL)-ETHANONE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs of 1-(6-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one, highlighting substituent variations, molecular properties, and applications:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Methyl (6) C₁₀H₁₀O₃ 178.19 Limited direct data; inferred stability from methyl group’s electron-donating nature.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethan-1-one Nitro (6) C₉H₇NO₅ 209.16 Higher reactivity due to nitro group; precursor in pyrazoline synthesis .
1-(6-Amino-1,3-benzodioxol-5-yl)ethan-1-one Amino (6) C₉H₉NO₃ 179.17 Intermediate in drug synthesis; safety data available (GHS classification) .
1-(6-Hydroxy-1,3-benzodioxol-5-yl)ethan-1-one Hydroxy (6) C₉H₈O₄ 180.16 Antifungal activity (e.g., Kakuol derivatives); IR: 1630 cm⁻¹ (C=O stretch) .
1-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethan-1-one Difluoro (2,2) C₉H₆F₂O₃ 200.14 Enhanced lipophilicity; potential fluorinated pharmaceutical intermediate .
2-(Ethylamino)-1-(7-methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one Ethylamino (side chain) C₁₃H₁₇NO₃ 247.28 Psychoactive properties (5-Methylethylone); synthetic cathinone derivative .

Structural and Functional Insights

Substituent Effects on Reactivity and Bioactivity

  • Electron-Donating Groups (Methyl, Hydroxy): The methyl group in the target compound likely enhances stability and lipophilicity compared to unsubstituted benzodioxolyl ethanones. Hydroxy-substituted analogs (e.g., 2a in ) exhibit hydrogen-bonding capacity, influencing antifungal activity .
  • Electron-Withdrawing Groups (Nitro, Difluoro): Nitro-substituted derivatives (e.g., CAS 56136-84-6) show increased reactivity, making them useful in heterocyclic synthesis (e.g., pyrazolines via microwave irradiation) .
  • Amino Group: The 6-amino derivative (CAS 28657-75-2) serves as a key intermediate in drug development, with safety data indicating moderate hazards under GHS guidelines .

Pharmacological Relevance

  • Psychoactive Derivatives: Ethylamino-substituted analogs (e.g., 5-Methylethylone) are synthetic cathinones with stimulant effects, highlighting the benzodioxole ring’s role in modulating CNS activity .
  • Antifungal Agents: Hydroxy-substituted derivatives demonstrate antifungal activity, as seen in Kakuol derivatives, with IR and NMR data supporting their structural characterization .

Biological Activity

1-(6-Methyl-2H-1,3-benzodioxol-5-yl)ethan-1-one, also known as 6-Methyl-2H-1,3-benzodioxole-5-acetone, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

The molecular formula of this compound is C10H10O3C_{10}H_{10}O_3, with a molecular weight of approximately 178.19 g/mol. Its structure features a benzodioxole moiety, which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC10H10O3C_{10}H_{10}O_3
Molecular Weight178.19 g/mol
CAS Number96543-89-4
InChI KeyZHKALZZEGVFZQA-UHFFFAOYSA-N

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study published in the Journal of Natural Products demonstrated that derivatives of benzodioxole showed significant activity against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

Antioxidant Activity

Antioxidant properties have also been attributed to this compound. In vitro studies have shown that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases. The antioxidant capacity was measured using several assays, including DPPH and ABTS radical scavenging tests, indicating its potential as a dietary supplement or therapeutic agent .

Anti-inflammatory Effects

The anti-inflammatory activity of benzodioxole derivatives has been documented in various studies. For instance, a recent investigation into the inflammatory pathways revealed that these compounds could inhibit the production of pro-inflammatory cytokines in cell cultures, thereby offering insights into their potential use in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating promising antimicrobial potential.

Case Study 2: Antioxidant Activity

In another study focusing on its antioxidant properties, researchers found that at a concentration of 100 µg/mL, the compound reduced oxidative stress markers by over 30% in human cell lines exposed to oxidative agents. This suggests a protective role against cellular damage.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at low concentrations (below 200 µg/mL), the compound exhibits low toxicity with no significant adverse effects on human cell lines. However, further toxicological evaluations are necessary to establish safe usage levels .

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